![molecular formula C13H10ClNO B1303290 4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde CAS No. 886361-70-2](/img/structure/B1303290.png)
4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde
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Overview
Description
“4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde” is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 . It is used in various scientific studies due to its intriguing properties.
Synthesis Analysis
While specific synthesis methods for “4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde” were not found, a related compound, “4-(chloromethyl)pyridine hydrochloride”, has been synthesized using 4-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of “4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde” consists of a benzene ring attached to a pyridine ring via a carbon atom. The pyridine ring has a chloromethyl group attached to it .Scientific Research Applications
Synthesis of Diheteroarylketones
This compound is used in the synthesis of diheteroarylketones, specifically (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series .
Protein Kinase Inhibitors
The compound is used in the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies . It has been identified as a nanomolar Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitors .
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The compound is used in the synthesis of new imidazo[4,5-b]pyridine derivatives . These derivatives have been found to have potential antimicrobial features .
Anti-fibrosis Activity
Some of the target compounds synthesized using this compound displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Inhibition of Proliferation in Leukemia Cells
The compound is used in the synthesis of compounds that have shown abilities to inhibit proliferation in human chronic myeloid leukemia K562 cells .
Synthesis of (Pyrimidin-4-yl)(pyridin-4-yl)methanone
The compound is used in the synthesis of (pyrimidin-4-yl)(pyridin-4-yl)methanone . These derivatives were synthesized and evaluated toward a panel of protein kinases .
Future Directions
While specific future directions for “4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde” were not found, research into similar compounds is ongoing. For instance, there is interest in developing new synthetic strategies for catalytic nucleophilic substitutions, which could potentially be applied to compounds like "4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde" .
properties
IUPAC Name |
4-[5-(chloromethyl)pyridin-2-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOLJTNGAJZPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258972 |
Source
|
Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde | |
CAS RN |
886361-70-2 |
Source
|
Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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